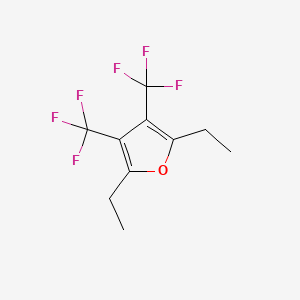
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate is a complex organic compound belonging to the furan derivatives family. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 5-bromo-furan-2-carboxylate by refluxing 5-bromo-furoic acid in ethanol with concentrated sulfuric acid . The subsequent steps involve carbonylation using a homogeneous palladium catalyst to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the furan ring into more oxidized forms, such as furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can modify the carbonyl groups, potentially converting them into alcohols.
Substitution: The furan rings can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents such as bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2,5-dimethanol.
Scientific Research Applications
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate involves its interaction with various molecular targets. The furan rings in the compound can interact with biological macromolecules, potentially inhibiting the function of enzymes or receptors. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with microbial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-furoate: Another furan derivative used in flavors and fragrances.
Methyl 5-nitrofuran-2-carboxylate: Known for its antimicrobial properties.
2,5-Furan-dicarboxylic acid: A renewable chemical used in the production of bioplastics.
Uniqueness
Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate stands out due to its dual furan rings and the presence of both carbonyl and thiocarbamoyl groups. This unique structure provides it with distinct chemical reactivity and potential biological activities that are not commonly found in other furan derivatives.
Properties
| 68967-41-9 | |
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |
InChI Key |
SQXQYKSIQSEWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)


![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)

